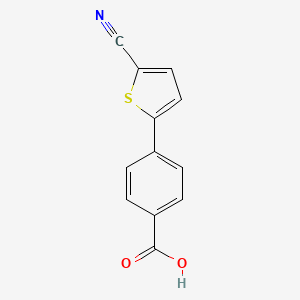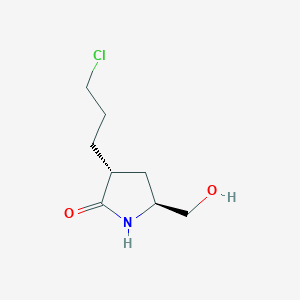
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a pyrrolidinone ring substituted with a chloropropyl group and a hydroxymethyl group, making it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidinone and chloropropanol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The chloropropyl group can be reduced to form a propyl group.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while substitution of the chlorine atom may yield various substituted derivatives.
科学研究应用
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific properties.
作用机制
The mechanism of action of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include binding to active sites, inhibition of enzyme activity, or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Similar compounds to 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- include:
2-Pyrrolidinone,3-(3-chloropropyl)-5-(hydroxymethyl)-,(3R,5R)-: A stereoisomer with different spatial arrangement of atoms.
2-Pyrrolidinone,3-(3-bromopropyl)-5-(hydroxymethyl)-: A compound with a bromine atom instead of chlorine.
2-Pyrrolidinone,3-(3-chloropropyl)-5-(methyl)-: A compound with a methyl group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- lies in its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
(3R,5S)-3-(3-chloropropyl)-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14ClNO2/c9-3-1-2-6-4-7(5-11)10-8(6)12/h6-7,11H,1-5H2,(H,10,12)/t6-,7+/m1/s1 |
InChI 键 |
XDTZVYVWJYSEIU-RQJHMYQMSA-N |
手性 SMILES |
C1[C@H](C(=O)N[C@@H]1CO)CCCCl |
规范 SMILES |
C1C(C(=O)NC1CO)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


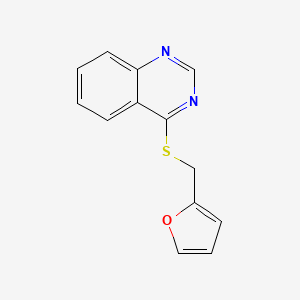
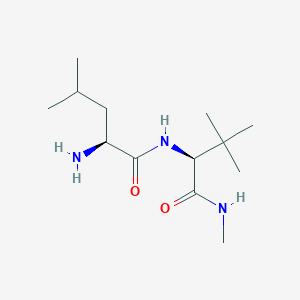
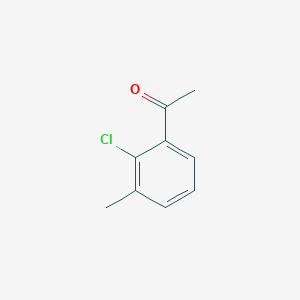
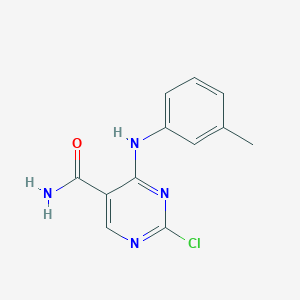
![4-[(Cyclohexylimino)methyl]phenol](/img/structure/B8763238.png)
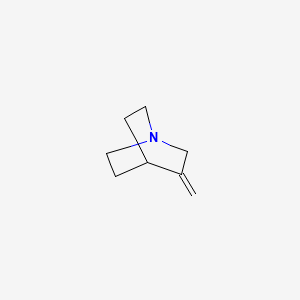
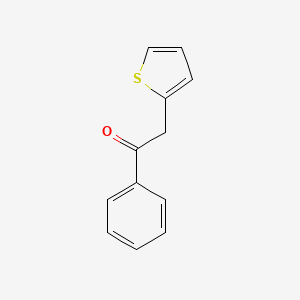
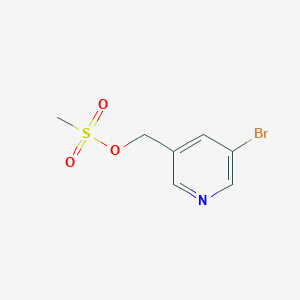
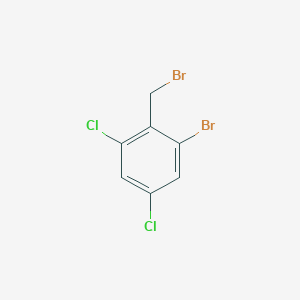
![7-Chloro-5-methyl-thieno[2,3-c]-pyridine](/img/structure/B8763268.png)
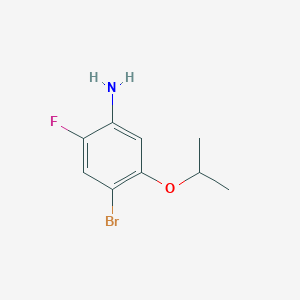
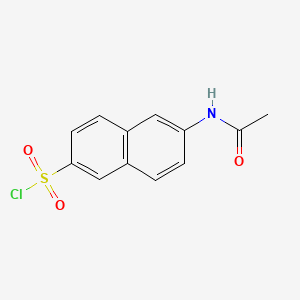
![Ethyl 4-[(2,4-dimethoxybenzyl)amino]butanoate](/img/structure/B8763313.png)
